molecular formula C8H4Cl2N2OS B1298403 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol CAS No. 23288-92-8

5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol

Cat. No. B1298403
CAS RN: 23288-92-8
M. Wt: 247.1 g/mol
InChI Key: KDACHYNPZYGPON-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol is a compound that belongs to the class of 1,3,4-oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including materials science and pharmaceuticals. The oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, which can impart significant chemical properties to the molecule.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carbon disulfide or other suitable reagents. For instance, the synthesis of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol was achieved through a ring-closing reaction of isoniazide with carbon bisulfide, which is a nucleophilic addition mechanism . Similarly, other derivatives, such as 5-phenyl-1,3,4-oxadiazole-2-thiol, were synthesized from benzoic acids converted into esters and then hydrazides . These methods could be adapted to synthesize the compound by substituting the appropriate chlorophenyl precursor.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was characterized using single-crystal X-ray diffraction, revealing its crystallization in the orthorhombic space group . Density Functional Theory (DFT) calculations are often employed to study the electronic properties, such as the Frontier molecular orbitals and Molecular Electrostatic Potential maps, which can provide insights into the reactivity and stability of the molecules .

Chemical Reactions Analysis

1,3,4-oxadiazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The thiol group (-SH) in these compounds can act as a nucleophile, allowing for further chemical modifications. For instance, the compound 3,3'-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione] was used as a condensing agent for the synthesis of amides, esters, and other derivatives under mild conditions . The reactivity of the thiol group also contributes to the antioxidant properties of these compounds, as demonstrated by the radical scavenging activities of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The presence of electronegative atoms such as chlorine can enhance the polarizability and hyperpolarizability of the molecule, which are important parameters in nonlinear optical (NLO) materials . The thermal stability of these compounds is also of interest, with some derivatives decomposing at temperatures around 506 degrees Celsius . The antioxidant activity of these compounds can be attributed to the presence of the thiol group, which imparts a significant reducing potential .

Scientific Research Applications

Antioxidant Potential

5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol and its derivatives have demonstrated significant antioxidant properties. A study highlighted the radical scavenging and endogenous defense system inducing activities of a similar compound, 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol. This compound showed considerable antioxidant activity in various assays, indicating its potential as a protective agent against oxidative stress (Shehzadi et al., 2018).

Anti-inflammatory Activity

Some derivatives of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol have been synthesized and evaluated for anti-inflammatory properties. For instance, compounds synthesized by Koksal et al. (2008) and Koksal et al. (2013) were found to exhibit significant anti-inflammatory activity, comparable to standard drugs in some cases. These findings suggest the potential use of these derivatives in anti-inflammatory pharmacotherapy (Koksal et al., 2008), (Koksal et al., 2013).

Future Directions

The future directions for the research and development of “5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol” are not explicitly mentioned in the search results .

properties

IUPAC Name

5-(2,4-dichlorophenyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2OS/c9-4-1-2-5(6(10)3-4)7-11-12-8(14)13-7/h1-3H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDACHYNPZYGPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350602
Record name 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23288-92-8
Record name 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol

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